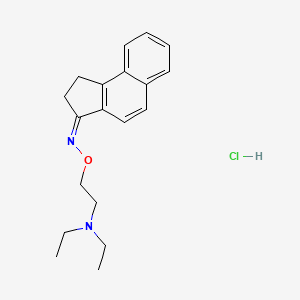

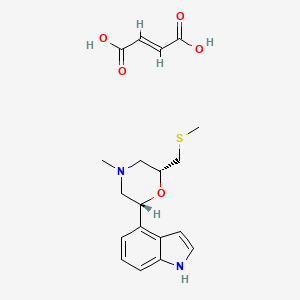

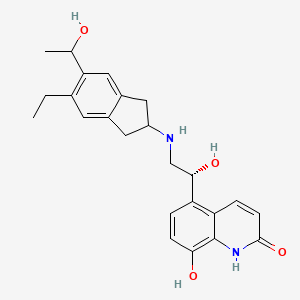

Indacaterol metabolite P26.9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indacaterol metabolite P26.9 is a monohydroxylated metabolite of indacaterol, a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent for managing respiratory conditions .

Métodos De Preparación

The preparation of indacaterol metabolite P26.9 involves the metabolic hydroxylation of indacaterol. This process occurs primarily in the liver, where enzymes such as cytochrome P450 catalyze the hydroxylation reaction. The synthetic route for indacaterol itself involves multiple steps, including the formation of the quinolinone core and the subsequent attachment of the indane moiety .

Análisis De Reacciones Químicas

Indacaterol metabolite P26.9 undergoes several types of chemical reactions, including:

Oxidation: The primary reaction leading to the formation of P26.9 is the hydroxylation of indacaterol.

Glucuronidation: P26.9 can further undergo glucuronidation to form glucuronide conjugates, which are more water-soluble and can be excreted more easily.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for hydroxylation and uridine diphosphate-glucuronosyltransferase for glucuronidation. The major products formed from these reactions are the hydroxylated metabolite P26.9 and its glucuronide conjugates .

Aplicaciones Científicas De Investigación

Indacaterol metabolite P26.9 has several scientific research applications:

Mecanismo De Acción

Indacaterol metabolite P26.9 exerts its effects through the same mechanism as indacaterol, by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This leads to relaxation of the bronchial smooth muscle, resulting in increased airway diameter and improved airflow in patients with COPD . The molecular targets involved in this pathway are the beta-2 adrenergic receptors, which are activated by the binding of indacaterol and its metabolites .

Comparación Con Compuestos Similares

Indacaterol metabolite P26.9 can be compared with other similar compounds, such as:

Formoterol: Another long-acting beta-2 adrenergic agonist used in the treatment of asthma and COPD.

Salmeterol: A long-acting beta-2 agonist with a slower onset of action but a longer duration compared to formoterol.

Vilanterol: A long-acting beta-2 agonist often used in combination with other drugs for the treatment of COPD and asthma.

Indacaterol and its metabolite P26.9 are unique due to their ultra-long-acting properties and rapid onset of action, making them particularly effective for once-daily dosing in the management of COPD .

Propiedades

Número CAS |

1446354-19-3 |

|---|---|

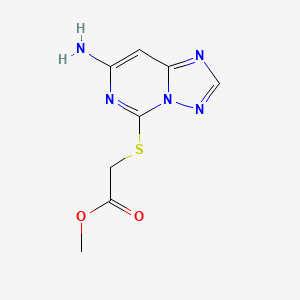

Fórmula molecular |

C24H28N2O4 |

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

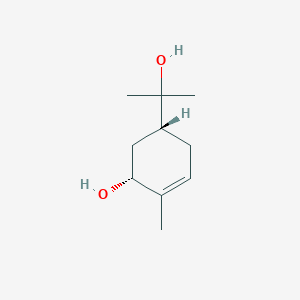

5-[(1R)-2-[[5-ethyl-6-(1-hydroxyethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O4/c1-3-14-8-15-9-17(10-16(15)11-20(14)13(2)27)25-12-22(29)18-4-6-21(28)24-19(18)5-7-23(30)26-24/h4-8,11,13,17,22,25,27-29H,3,9-10,12H2,1-2H3,(H,26,30)/t13?,17?,22-/m0/s1 |

Clave InChI |

DHOVNAABCPYSTQ-HDAPZSGNSA-N |

SMILES isomérico |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |

SMILES canónico |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)